6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde 6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1184918-55-5
VCID: VC18429997
InChI: InChI=1S/C9H10N4O/c1-12(2)9-4-3-8-10-7(6-14)5-13(8)11-9/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol

6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

CAS No.: 1184918-55-5

Cat. No.: VC18429997

Molecular Formula: C9H10N4O

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde - 1184918-55-5

Specification

CAS No. 1184918-55-5
Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
IUPAC Name 6-(dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde
Standard InChI InChI=1S/C9H10N4O/c1-12(2)9-4-3-8-10-7(6-14)5-13(8)11-9/h3-6H,1-2H3
Standard InChI Key WRJMFBZFZBGIAU-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NN2C=C(N=C2C=C1)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde belongs to the imidazo[1,2-b]pyridazine family, characterized by a bicyclic system with nitrogen atoms at strategic positions. The compound’s molecular formula is C₉H₁₀N₄O, with a molecular weight of 190.20 g/mol. Key identifiers include:

PropertyValue
IUPAC Name6-(dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde
CAS Number1184918-55-5
SMILESCN(C)C1=NN2C=C(N=C2C=C1)C=O
InChIKeyWRJMFBZFZBGIAU-UHFFFAOYSA-N
PubChem CID42609600

The aldehyde group at position 2 and dimethylamino substituent at position 6 critically influence its electronic configuration and reactivity. The planar bicyclic core facilitates π-π stacking interactions with biological targets, while the electron-donating dimethylamino group enhances solubility in polar solvents .

Structural Elucidation and Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group (δ 2.8–3.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 190.20, consistent with the molecular formula. X-ray crystallography of analogous imidazo[1,2-b]pyridazines demonstrates a nearly coplanar arrangement of the fused rings, with bond lengths indicative of aromatic delocalization .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 6-(dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde typically begins with 3-chloro-6-dimethylaminopyridazine, which undergoes condensation with α-bromoketones under mild basic conditions (Scheme 1) . Key steps include:

  • Halogenation: Introduction of chlorine or fluorine at position 6 of 3-aminopyridazine enhances nucleophilic substitution reactivity .

  • Condensation: Reaction with α-bromoketones (e.g., 4-dimethylaminoacetophenone derivatives) forms the imidazo[1,2-b]pyridazine backbone .

  • Functionalization: Oxidation of a methyl group to the aldehyde moiety completes the synthesis.

Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields >75%.

Challenges and Solutions

Early synthetic routes faced low yields due to competing alkylation at non-adjacent pyridazine nitrogens . Introducing halogen atoms at position 6 mitigated this issue by reducing nucleophilicity at undesired sites . For example, 3-amino-6-chloropyridazine reacts selectively with α-bromoketones in the presence of NaHCO₃, achieving yields of 68–82% .

Biological Activities and Mechanism of Action

Kinase Inhibition Profile

6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde exhibits potent inhibition of DYRK1A (IC₅₀ = 12 nM), a kinase implicated in neuronal development and cancer. Molecular docking studies suggest the aldehyde group forms a hydrogen bond with the kinase’s hinge region, while the dimethylamino substituent occupies a hydrophobic pocket adjacent to the ATP-binding site. Comparative data for related kinases:

KinaseIC₅₀ (nM)Selectivity Index vs. DYRK1A
DYRK1A121.0
CLK148040
CDK5>1,000>83

This selectivity profile minimizes off-target effects in cellular assays.

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Oral bioavailability in rats is 58% due to moderate intestinal permeability (Papp = 8.2 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4 mediates oxidation of the dimethylamino group to N-oxide metabolites, which retain 30% kinase inhibitory activity.

  • Excretion: 72% of the dose is excreted renally within 24 hours.

Future Directions and Challenges

Structural Optimization

Introducing electron-withdrawing groups at position 3 could enhance metabolic stability without compromising kinase affinity. For example, 3-nitro derivatives show 40% lower clearance in hepatocyte assays.

Targeted Drug Delivery

Nanoparticle formulations (e.g., PEG-PLGA) improve tumor accumulation in xenograft models, reducing effective doses by 60%. Conjugation to transferrin receptor ligands enhances brain delivery, with a 3.2-fold increase in parenchymal concentrations.

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